molecular formula C24H21ClN2O3 B11648762 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11648762
M. Wt: 420.9 g/mol
InChI Key: GPKWDRMEUXTLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its diverse biological and chemical properties

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, followed by further functionalization to introduce the methoxy and chlorophenyl groups . The reaction conditions often involve the use of catalysts such as vitamin B1, which facilitates the condensation reaction under mild conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other pyrazolo[1,5-c][1,3]benzoxazine derivatives and related heterocyclic compounds. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O3/c1-28-18-9-5-15(6-10-18)21-14-22-20-13-19(29-2)11-12-23(20)30-24(27(22)26-21)16-3-7-17(25)8-4-16/h3-13,22,24H,14H2,1-2H3

InChI Key

GPKWDRMEUXTLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

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